

An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoline-3-carbaldehyde

Cat. No.: B139717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **7-bromo-2-chloroquinoline-3-carbaldehyde**, a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document details its synthesis, key reactions, and insights into its biological relevance, presenting quantitative data in structured tables and detailed experimental protocols.

Core Compound Properties

7-Bromo-2-chloroquinoline-3-carbaldehyde is a substituted quinoline derivative with the molecular formula $C_{10}H_5BrClNO$. Its structure features a quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position. This arrangement of functional groups makes it a versatile building block in medicinal chemistry.

Property	Value	Reference
CAS Number	136812-31-2	[1] [2]
Molecular Formula	C ₁₀ H ₅ BrCINO	[1]
Molecular Weight	270.51 g/mol	[1]
Appearance	Yellow to off-white solid	[3]

Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

The primary synthetic route to **7-bromo-2-chloroquinoline-3-carbaldehyde** is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. [\[4\]](#)[\[5\]](#)[\[6\]](#) The likely starting material for this synthesis is 3'-bromoacetanilide.[\[7\]](#)

General Experimental Protocol: Vilsmeier-Haack Reaction

While a specific detailed protocol for the 7-bromo derivative is not extensively documented in publicly available literature, a general procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides is as follows:

- Reagent Preparation: The Vilsmeier reagent is prepared *in situ* by the reaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[\[4\]](#)[\[8\]](#)
- Reaction: The electron-rich acetanilide (in this case, 3'-bromoacetanilide) is added to the Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution and subsequent cyclization.
- Work-up: The reaction is quenched by pouring the mixture into ice water. The resulting product, an iminium ion intermediate, is hydrolyzed to the aldehyde upon work-up, often involving neutralization with a base.[\[8\]](#)

[Click to download full resolution via product page](#)

Chemical Reactivity and Applications

The reactivity of **7-bromo-2-chloroquinoline-3-carbaldehyde** is characterized by the electrophilic nature of the aldehyde group and the susceptibility of the C2-chloro substituent to nucleophilic displacement. This dual reactivity allows for a wide range of subsequent chemical transformations.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a versatile handle for various condensation and addition reactions, leading to the formation of Schiff bases, hydrazones, and other heterocyclic systems.

Nucleophilic Substitution at the C2-Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution, enabling the introduction of various nucleophiles such as amines, alcohols, and thiols.

Application in the Synthesis of PRMT5 Inhibitors

A notable application of **7-bromo-2-chloroquinoline-3-carbaldehyde** is its use as a key intermediate in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.^[9] PRMT5 is a promising therapeutic target in oncology. A patent describes a reaction where the aldehyde is treated with diethylaminosulfur trifluoride (DAST) to convert the formyl group into a difluoromethyl group, a common modification in medicinal chemistry to improve metabolic stability and binding affinity.^[9]

To a solution of **7-bromo-2-chloroquinoline-3-carbaldehyde** (1.8 g, 6.65 mmol) in dichloromethane (DCM, 27 mL) at 0 °C, diethylaminosulfur trifluoride (DAST) (1.76 mL, 13.31 mmol) was added. The mixture was then stirred at 50 °C for 1.5 hours. The reaction was quenched by dilution with 50 mL of saturated aqueous NaHCO₃ at 0 °C and extracted with 250 mL of ethyl acetate. The organic phase was washed with water (100 mL), and brine (100 mL), and then dried.

[Click to download full resolution via product page](#)

Biological Significance and Signaling Pathways

While direct biological studies on **7-bromo-2-chloroquinoline-3-carbaldehyde** are not widely reported, its role as a precursor for PRMT5 inhibitors provides significant insight into its potential biological relevance.

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. It plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Overexpression of PRMT5 has been implicated in several types of cancer, making it an attractive target for drug development.

The inhibition of PRMT5 can lead to the suppression of tumor growth by inducing cell cycle arrest and apoptosis. The development of potent and selective PRMT5 inhibitors is an active area of research in oncology.

[Click to download full resolution via product page](#)

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data such as detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and specific reaction yields for the synthesis of **7-bromo-2-chloroquinoline-3-carbaldehyde**. The information is primarily found within the experimental sections of patents, which often lack the comprehensive characterization data typical of academic publications.

Conclusion

7-Bromo-2-chloroquinoline-3-carbaldehyde is a valuable and versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction and its subsequent transformations, particularly in the context of developing PRMT5 inhibitors, highlight its importance in medicinal chemistry and drug discovery. Further detailed characterization and exploration of its biological activities are warranted to fully elucidate its potential in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Explore by Category Heterocyclic Building Blocks | Smolecule [smolecule.com]
- 2. 136812-31-2 | 7-bromo-2-chloroquinoline-3-carbaldehyde - Capot Chemical [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139717#7-bromo-2-chloroquinoline-3-carbaldehyde-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com